molecular formula C6H4BrNS B3059399 3-Thiophenecarbonitrile, 4-(bromomethyl)- CAS No. 99708-91-5

3-Thiophenecarbonitrile, 4-(bromomethyl)-

Cat. No.: B3059399
CAS No.: 99708-91-5
M. Wt: 202.07 g/mol
InChI Key: BQJRTPJRGNMJQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thiophenecarbonitrile, 4-(bromomethyl)- is an organic compound with the molecular formula C6H4BrNS and a molecular weight of 202.07 . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, with a bromomethyl group at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarbonitrile, 4-(bromomethyl)- typically involves the bromination of 3-thiophenecarbonitrile. One common method is the reaction of 3-thiophenecarbonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:

C5H3NS+NBSC6H4BrNS+Succinimide\text{C}_5\text{H}_3\text{NS} + \text{NBS} \rightarrow \text{C}_6\text{H}_4\text{BrNS} + \text{Succinimide} C5​H3​NS+NBS→C6​H4​BrNS+Succinimide

Industrial Production Methods

Industrial production methods for 3-Thiophenecarbonitrile, 4-(bromomethyl)- are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Thiophenecarbonitrile, 4-(bromomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Thiophenecarbonitrile, 4-(bromomethyl)- has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of conductive polymers and other advanced materials.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Thiophenecarbonitrile, 4-(bromomethyl)- depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiophenecarbonitrile, 4-(bromomethyl)- is unique due to the presence of both a bromomethyl and a cyano group, which allows for a wide range of chemical transformations and applications. This dual functionality makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

4-(bromomethyl)thiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-1-5-3-9-4-6(5)2-8/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJRTPJRGNMJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543643
Record name 4-(Bromomethyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99708-91-5
Record name 4-(Bromomethyl)thiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Thiophenecarbonitrile, 4-(bromomethyl)-
Reactant of Route 2
3-Thiophenecarbonitrile, 4-(bromomethyl)-
Reactant of Route 3
Reactant of Route 3
3-Thiophenecarbonitrile, 4-(bromomethyl)-
Reactant of Route 4
Reactant of Route 4
3-Thiophenecarbonitrile, 4-(bromomethyl)-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Thiophenecarbonitrile, 4-(bromomethyl)-
Reactant of Route 6
3-Thiophenecarbonitrile, 4-(bromomethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.